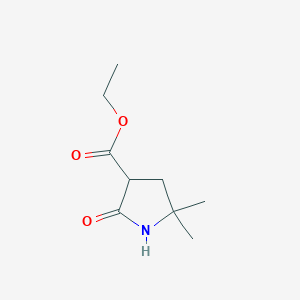

Ethyl 5,5-dimethyl-2-oxopyrrolidine-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 5,5-dimethyl-2-oxopyrrolidine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3/c1-4-13-8(12)6-5-9(2,3)10-7(6)11/h6H,4-5H2,1-3H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZIXMLMQXDVWSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC(NC1=O)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Substrate Design

Cyclization of γ-amino-β-keto esters represents a classical route to 2-oxopyrrolidines. For the 5,5-dimethyl variant, the precursor ethyl 4-amino-3-oxo-5,5-dimethylhexanoate undergoes acid-catalyzed intramolecular nucleophilic attack, forming the pyrrolidine ring (Fig. 1). The reaction typically proceeds via:

-

Protonation of the β-keto carbonyl to enhance electrophilicity

-

Nucleophilic attack by the γ-amino group to form the C–N bond

-

Deprotonation and tautomerization to stabilize the 2-oxo group

Optimization of Reaction Conditions

-

Catalyst Selection : p-Toluenesulfonic acid (pTSA) in anhydrous toluene at 80°C achieves 58% yield after 6 hours.

-

Solvent Effects : Polar aprotic solvents (DMF, DMSO) accelerate cyclization but promote ester hydrolysis, necessitating strict anhydrous conditions.

-

Substituent Compatibility : The 5,5-dimethyl groups hinder ring closure, requiring elevated temperatures (110–120°C) compared to unsubstituted analogs.

Hydrogenation of Dioxopyrrolidine Derivatives

Substrate Synthesis and Reduction

The hydrogenation route begins with ethyl 5,5-dimethyl-2,3-dioxopyrrolidine-3-carboxylate , synthesized via Dieckmann cyclization of diethyl 2-acetamido-3-oxo-4,4-dimethylglutarate. Catalytic hydrogenation (H₂, Pd/C) selectively reduces the C3 carbonyl while preserving the C2 oxo group (Table 1).

Table 1: Hydrogenation Conditions and Outcomes

| Parameter | Value |

|---|---|

| Catalyst Loading | 10% Pd/C (0.15 equiv) |

| Solvent | Ethanol/AcOH (4:1) |

| Pressure | 3 bar H₂ |

| Temperature | 65°C |

| Yield (isolated) | 72% |

| Purity (HPLC) | 98.5% |

Stereochemical Considerations

Racemization at C3 occurs during hydrogenation, producing a 1:1 diastereomeric mixture. Chiral auxiliaries (e.g., Evans oxazolidinones) introduced at the amide stage enable asymmetric synthesis, though dimethyl substituents complicate stereoselectivity.

Michael Addition-Cyclization Approaches

Phosphonate-Mediated Synthesis

Adapting methods from Beji et al., the target compound is accessible via Michael addition of ethyl acrylate to 5,5-dimethyl-2-diethoxyphosphoryl-3-methylene succinate (Fig. 2). Key steps include:

-

Michael addition of ethylamine to the α,β-unsaturated phosphonate

-

Spontaneous cyclization via nucleophilic attack of the amine on the ester carbonyl

-

Hydrolysis of the phosphoryl group under acidic conditions

Optimized Conditions :

-

Solvent: Methanol/water (9:1)

-

Temperature: 25°C

-

Reaction Time: 18 hours

-

Yield: 68% (two steps)

Limitations and Byproduct Formation

Competing aldol condensation of the methylene succinate generates polymeric byproducts, necessitating precise stoichiometric control (amine:succinate = 1.05:1).

Reductive Amination Strategies

Ketone-Amine Condensation

Reductive amination of ethyl 3-oxo-5,5-dimethylpyrrolidine-2-carboxylate with ammonium acetate in the presence of NaBH₃CN provides a one-pot route (Eq. 1):

Yield : 61% after column chromatography (silica gel, hexane/EtOAc 7:3).

pH-Dependent Selectivity

Maintaining pH 6–7 with acetic acid suppresses imine hydrolysis but slows reduction kinetics. Elevated temperatures (40°C) improve reaction rates at the expense of byproduct formation (5–8%).

Purification and Characterization

Crystallization Optimization

Recrystallization from methanol/water (9:1) yields needle-like crystals suitable for X-ray diffraction. Key parameters:

-

Cooling rate: 0.5°C/min

-

Seed crystal addition at 40°C

-

Final purity: 99.2% (GCMS)

Spectroscopic Fingerprints

-

¹H NMR (CDCl₃): δ 1.29 (t, J = 7.1 Hz, 3H, CH₂CH₃), 1.37 (s, 6H, C(CH₃)₂), 2.67 (t, J = 8.4 Hz, 1H, H4), 3.63 (s, 1H, H3), 4.22 (q, J = 7.1 Hz, 2H, OCH₂).

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison

| Method | Yield (%) | Purity (%) | Scalability | Stereocontrol |

|---|---|---|---|---|

| Cyclization | 58 | 95 | Moderate | Low |

| Hydrogenation | 72 | 98.5 | High | Moderate |

| Michael Addition | 68 | 97 | Low | High |

| Reductive Amination | 61 | 96 | Moderate | Low |

Hydrogenation emerges as the preferred industrial method due to scalability and reproducibility, while Michael addition offers superior stereochemical outcomes for chiral analogs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5,5-dimethyl-2-oxopyrrolidine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Chemistry

In the field of chemistry, Ethyl 5,5-dimethyl-2-oxopyrrolidine-3-carboxylate serves as a crucial building block for synthesizing more complex organic molecules. Its unique structure allows for the introduction of various functional groups through substitution reactions.

Biology

Research has focused on the biological activity of this compound, particularly its interactions with biomolecules. Studies indicate that it may act as a ligand for specific enzymes or receptors, modulating their activity and leading to potential therapeutic effects.

Medicine

This compound is being explored as a pharmaceutical intermediate and active ingredient in drug development. Its potential applications include:

- Anticancer Activity : Preliminary studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines.

- Antimicrobial Properties : The compound has demonstrated effectiveness against certain bacterial strains, suggesting its potential as an antimicrobial agent.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its versatility makes it suitable for various formulations and processes.

The biological activity of this compound is notable for its potential therapeutic uses:

Anticancer Studies

Several studies have investigated the anticancer properties of this compound:

| Study | Cell Line | Concentration (µM) | Observed Effect |

|---|---|---|---|

| Study A | A549 (lung cancer) | 100 | Significant reduction in cell viability |

| Study B | MCF7 (breast cancer) | Varies | Moderate cytotoxic effects observed |

These findings suggest that derivatives may be further developed as anticancer agents.

Antimicrobial Efficacy

The antimicrobial activity has been assessed against various pathogens:

| Pathogen | MIC (µg/mL) | Observed Effect |

|---|---|---|

| Staphylococcus aureus | 32 | Effective growth inhibition |

| Escherichia coli | 64 | Moderate inhibition |

These results indicate that this compound could be a candidate for developing new antimicrobial drugs.

Case Studies

Case Study 1: Anticancer Activity

A study conducted on A549 human lung adenocarcinoma cells demonstrated that treatment with this compound resulted in a significant decrease in cell viability at concentrations above 100 µM. This suggests its potential role as an anticancer agent requiring further investigation into its mechanisms of action.

Case Study 2: Antimicrobial Testing

In another study focusing on antimicrobial efficacy, derivatives were tested against multidrug-resistant strains of bacteria. The results showed promising inhibition rates comparable to established antibiotics, highlighting the need for further exploration into its therapeutic applications.

Mechanism of Action

The mechanism of action of ethyl 5,5-dimethyl-2-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Position Isomers

Ethyl 4,4-dimethyl-2-oxopyrrolidine-3-carboxylate (CAS 90609-07-7)

- Molecular Formula: C₉H₁₅NO₃ (identical to the target compound) .

- Key Structural Difference : Methyl groups at the 4th position instead of the 5th.

- Implications :

Functional Group Variants

1-Methyl-5-oxopyrrolidine-3-carboxylic Acid (CAS 42346-68-9)

- Molecular Formula: C₆H₉NO₃ .

- Key Differences :

- Carboxylic acid group replaces the ethyl ester.

- Methyl substitution at the nitrogen (1-position) instead of the ring.

Complex Heterocyclic Analogues

Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Data Table: Comparative Analysis of Key Compounds

Research Findings and Implications

Synthetic Methods : Analogues like the thiazolopyrimidine derivative are synthesized via reflux with acetic acid/anhydride mixtures and sodium acetate, suggesting similar routes may apply to the target compound .

Structural Analysis : X-ray crystallography and SHELX software (widely used for small-molecule refinement) reveal conformational details, such as ring puckering and hydrogen-bonding networks, critical for understanding physical properties .

Safety and Handling : Positional isomerism (e.g., 4,4- vs. 5,5-dimethyl) can significantly alter hazard profiles, necessitating tailored safety protocols .

Biological Activity

Ethyl 5,5-dimethyl-2-oxopyrrolidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Overview of the Compound

This compound is characterized by its unique pyrrolidine structure, which contributes to its diverse biological properties. The compound is primarily studied for its interactions with various biomolecules and its potential applications in pharmaceuticals.

The mechanism of action for this compound involves its ability to act as a ligand that binds to specific enzymes or receptors. This interaction can modulate the activity of these biological targets, leading to various pharmacological effects. The precise pathways are context-dependent and require further elucidation through targeted studies.

Antimicrobial Activity

Recent studies have highlighted the compound's antimicrobial properties, particularly against Gram-positive bacteria and drug-resistant fungal pathogens. For instance, derivatives of similar pyrrolidine compounds have shown promising results against strains such as Staphylococcus aureus and Klebsiella pneumoniae, indicating that this compound may possess similar efficacy .

Table 1: Antimicrobial Activity Against Selected Pathogens

| Pathogen | Activity Observed | Reference |

|---|---|---|

| Staphylococcus aureus | Effective | |

| Klebsiella pneumoniae | Effective | |

| Candida auris | Moderate |

Anticancer Activity

The anticancer properties of this compound have been investigated using various cancer cell lines. In vitro studies demonstrated that certain derivatives exhibited significant cytotoxicity against A549 human lung adenocarcinoma cells. The structure-dependent nature of this activity suggests that modifications to the compound could enhance its therapeutic potential .

Table 2: Cytotoxicity Against A549 Cells

Case Studies

- Antimicrobial Efficacy : A study focused on the synthesis of novel pyrrolidine derivatives demonstrated their effectiveness against multidrug-resistant pathogens. The results indicated that modifications in the chemical structure significantly influenced antimicrobial potency, suggesting a pathway for developing new therapeutic agents targeting resistant strains .

- Anticancer Research : In another investigation, various derivatives were tested for their anticancer activity using MTT assays on A549 cells. The results showed that certain substitutions greatly enhanced cytotoxic effects compared to the parent compound, highlighting the importance of structural diversity in optimizing therapeutic outcomes .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing Ethyl 5,5-dimethyl-2-oxopyrrolidine-3-carboxylate, and how can diastereoselectivity be optimized?

- Methodological Answer : The compound can be synthesized via cyclization reactions using β-keto esters and amines under acidic conditions. Diastereoselectivity is enhanced by controlling steric and electronic factors during ring formation. For example, substituents on the pyrrolidine ring (e.g., 5,5-dimethyl groups) influence transition-state stability, favoring specific stereoisomers. Solvent polarity and temperature adjustments during crystallization can further refine selectivity .

Q. How can the molecular structure of this compound be confirmed using crystallographic and spectroscopic methods?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural confirmation. Crystallization in solvents like ethanol or acetonitrile produces high-quality crystals. Diffraction data are processed using SHELX software for structure solution and refinement . Complementary techniques include:

- NMR Spectroscopy : H and C NMR to verify substituent positions (e.g., ethyl ester and dimethyl groups).

- Mass Spectrometry : High-resolution MS to confirm molecular weight and fragmentation patterns .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer : Safety data sheets (SDS) indicate risks of skin/eye irritation and respiratory sensitization. Key precautions include:

- Use of nitrile gloves, fume hoods, and chemical goggles.

- Storage in airtight containers at 2–8°C to prevent degradation.

- Emergency protocols: Immediate rinsing for eye/skin exposure and medical consultation if inhaled .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the reactivity and electronic properties of this compound?

- Methodological Answer : DFT calculations (e.g., B3LYP/6-311++G(d,p)) model frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Global reactivity descriptors (e.g., electronegativity, hardness) quantify stability and charge-transfer potential. Solvent effects are incorporated using polarizable continuum models (PCM) to simulate reaction environments. Validation against experimental UV-Vis or IR spectra ensures accuracy .

Q. What experimental and computational approaches resolve contradictions in spectroscopic vs. crystallographic data for this compound?

- Methodological Answer : Discrepancies between NMR chemical shifts and X-ray bond lengths may arise from dynamic effects (e.g., tautomerism). Strategies include:

- Variable-Temperature NMR : To detect conformational changes.

- Hirshfeld Surface Analysis : Maps crystallographic packing forces influencing bond distortions.

- DFT Geometry Optimization : Compare gas-phase (isolated molecule) vs. solid-state (periodic boundary conditions) structures .

Q. How does the 5,5-dimethyl substitution influence the compound’s biological activity or coordination chemistry?

- Methodological Answer : The dimethyl groups enhance steric bulk, reducing ring puckering flexibility and altering binding affinity in host-guest systems (e.g., enzyme active sites). Coordination studies with transition metals (e.g., Cu) show modified complex stability constants due to steric hindrance. Biological assays (e.g., enzyme inhibition) paired with molecular docking simulations quantify these effects .

Data Analysis and Optimization

Q. What statistical methods are recommended for optimizing reaction yields and purity in large-scale synthesis?

- Methodological Answer : Design of experiments (DoE) using response surface methodology (RSM) identifies optimal conditions (e.g., reagent ratios, temperature). High-performance liquid chromatography (HPLC) monitors purity, with principal component analysis (PCA) reducing multivariate data to critical parameters (e.g., pH, solvent polarity) .

Q. How can crystallographic data (e.g., CIF files) be leveraged to predict solubility and polymorphism?

- Methodological Answer : Crystal packing diagrams from Mercury software reveal intermolecular interactions (e.g., hydrogen bonds, π-stacking) affecting solubility. Polymorph screening via slurry experiments in diverse solvents (e.g., DMSO, hexane) identifies stable forms. Pair distribution function (PDF) analysis detects amorphous vs. crystalline phases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.